molecular formula C10H11FO5S B056857 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)- CAS No. 151262-57-6

3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-

Cat. No. B056857
M. Wt: 262.26 g/mol
InChI Key: DSXJLPDNNPNIRF-UHFFFAOYSA-N
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Description

"3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid" represents a class of compounds with potential applications in various fields of chemistry and pharmacology. This compound and its derivatives have been studied for their structural and chemical properties, which contribute to their diverse applications.

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions, often starting from simpler organic or inorganic precursors. For instance, Tucker et al. (1988) detailed the resolution of a nonsteroidal antiandrogen, which is a derivative of 3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, by chromatographic separation and subsequent hydrolysis and oxidation (Tucker et al., 1988).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a hydroxy-methylpropanoic acid moiety. The structural analyses often involve techniques like X-ray crystallography, as demonstrated in studies like the one by Shi-Juan Li et al. (2015), which synthesized a related compound and analyzed its structure (Shi-Juan Li et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different derivatives with potential biological activities. Tucker et al. (1988) explored the structure-activity relationships of derivatives of 2-hydroxypropionanilides, highlighting the chemical reactivity of these compounds (Tucker et al., 1988).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. Research by Spjut et al. (2010) on a derivative of this compound sheds light on its physical characteristics and potential applications (Spjut et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-, is involved in various synthesis processes and chemical studies. Its applications range from the preparation of optically active compounds to the synthesis of complex polymeric materials. For instance, it has been used in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution, indicating its role in synthesizing stereochemically complex molecules (Shiraiwa et al., 2003). Similarly, its derivatives have been applied in crafting sulfonated polymers with potential for fuel-cell applications, showcasing its versatility in material science (Kim et al., 2008).

Environmental and Technological Applications

The compound and its related derivatives have seen application in environmental science, such as in the removal of heavy metals and dyes from wastewater. This is evidenced by the synthesis of starch-g-tetrapolymer hydrogels optimized for the removal of Bi(III) and/or Hg(II) and dyes, demonstrating the compound's role in developing sustainable and efficient environmental remediation technologies (Mondal et al., 2019).

Pharmacological and Biological Research

In pharmacological and biological research, the compound's derivatives are utilized in synthesizing and modifying bioactive molecules, offering insights into drug design and biochemical pathways. For example, it has contributed to the synthesis of Sulfonyl Azides, valuable reagents in medicinal chemistry for introducing azide groups into molecules, thereby facilitating the exploration of novel drug candidates (Katritzky et al., 2008).

Advanced Material Science

In the field of advanced material science, derivatives of this compound have been involved in the synthesis of amphiphilic copolymers, which self-assemble into micelles that can be used for the formation of nanowires. Such developments point towards its utility in nanotechnology and the creation of nanostructured materials for electronic and photonic applications (Park et al., 2015).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXJLPDNNPNIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181306
Record name 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid
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Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-

CAS RN

151262-57-6
Record name 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid
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Record name 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-
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Record name 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid
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Record name 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid
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Record name 3-((4-FLUOROPHENYL)SULFONYL)-2-HYDROXY-2-METHYLPROPANOIC ACID, (±)-
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